2-[(Dimethylhydrazinylidene)methyl]phenol
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Overview
Description
2-[(Dimethylhydrazinylidene)methyl]phenol is an organic compound with the molecular formula C9H12N2O It is a derivative of phenol, where the hydrogen atom of the hydroxyl group is replaced by a dimethylhydrazinylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylhydrazinylidene)methyl]phenol typically involves the reaction of 2-hydroxybenzaldehyde with dimethylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
2-Hydroxybenzaldehyde+Dimethylhydrazine→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylhydrazinylidene)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding hydrazine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenolic ring undergoes substitution by various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium dichromate (Na2Cr2O7) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Hydrazine derivatives.
Substitution: Substituted phenolic compounds with various functional groups.
Scientific Research Applications
2-[(Dimethylhydrazinylidene)methyl]phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(Dimethylhydrazinylidene)methyl]phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the dimethylhydrazinylidene group can participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: A hindered phenolic compound used as an antioxidant.
2,4,6-Tris(dimethylaminomethyl)phenol: An aromatic compound with tertiary amine and phenolic hydroxyl functionality.
Uniqueness
2-[(Dimethylhydrazinylidene)methyl]phenol is unique due to the presence of the dimethylhydrazinylidene group, which imparts distinct chemical reactivity and potential biological activity compared to other phenolic compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
13405-65-7 |
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Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-[(dimethylhydrazinylidene)methyl]phenol |
InChI |
InChI=1S/C9H12N2O/c1-11(2)10-7-8-5-3-4-6-9(8)12/h3-7,12H,1-2H3 |
InChI Key |
FRBHOAJTMYUBGD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N=CC1=CC=CC=C1O |
Origin of Product |
United States |
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